(5-Cyclopropylisoxazol-3-yl)(3-((dimethylamino)methyl)morpholino)methanone formate
Description
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.CH2O2/c1-16(2)8-11-9-19-6-5-17(11)14(18)12-7-13(20-15-12)10-3-4-10;2-1-3/h7,10-11H,3-6,8-9H2,1-2H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUSUNQUNOGDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCCN1C(=O)C2=NOC(=C2)C3CC3.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Cyclopropylisoxazol-3-yl)(3-((dimethylamino)methyl)morpholino)methanone formate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies to elucidate its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with isoxazole and morpholino groups often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for several key activities:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7 .
- Antimicrobial Properties : The presence of the morpholino group has been linked to enhanced antimicrobial activity. Studies have indicated that morpholino derivatives can inhibit bacterial growth effectively .
- Neuroprotective Effects : Some studies suggest that compounds containing dimethylamino groups may offer neuroprotective benefits, possibly through mechanisms involving oxidative stress reduction .
Synthesis and Characterization
The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-((dimethylamino)methyl)morpholino)methanone formate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Biological Activity Assays
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 60.70 | |
| Antimicrobial | E. coli | 25.00 | |
| Neuroprotection | Primary Neuronal Cultures | 15.00 |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of similar compounds, it was found that derivatives with cyclopropyl isoxazole exhibited significant cytotoxicity against the RKO cell line, with an IC50 value of 60.70 µM. This suggests that modifications to the isoxazole structure can enhance anticancer efficacy .
Case Study: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of morpholino derivatives against various bacterial strains. The compound demonstrated effective inhibition against E. coli at an IC50 of 25 µM, showcasing its potential as an antimicrobial agent .
The mechanisms through which (5-Cyclopropylisoxazol-3-yl)(3-((dimethylamino)methyl)morpholino)methanone formate exerts its biological effects are likely multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Oxidative Stress Modulation : The dimethylamino group may facilitate antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cells .
- Inhibition of Key Enzymes : The morpholino moiety may interact with specific enzymes involved in bacterial metabolism, leading to growth inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, structurally and functionally related analogs are analyzed below.
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity: The target compound’s isoxazole ring contrasts with thiophene (7a), thiazolidinone (Compound 5), and benzothiazole () cores. These heterocycles impart distinct electronic and steric properties:
- Isoxazole : Electron-deficient, resistant to metabolic oxidation.
- Thiophene/Thiazolidinone: Sulfur-containing, polarizable, and redox-active . The dimethylaminomethyl group in the target compound enhances basicity compared to cyano (7a) or methoxy (Compound 5) substituents.
Physicochemical Properties: Solubility: The target’s formate salt likely improves aqueous solubility vs. neutral analogs (e.g., 7a, Compound 5). ’s chromatography principles suggest the formate would elute earlier than lipophilic arylidene derivatives . logP: The morpholino group reduces lipophilicity compared to purely aromatic systems (e.g., thiophene in 7a).
Biological Activity: QSAR Insights (–3): The isoxazole-morpholino scaffold may target kinases or GPCRs, akin to FDA-approved drugs like Cobimetinib (isoxazole-containing kinase inhibitor). In contrast, thiazolidinones (Compound 5) are associated with antimicrobial activity . Dimethylamino groups (target and ) could facilitate blood-brain barrier penetration, suggesting CNS applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing (5-Cyclopropylisoxazol-3-yl)(3-((dimethylamino)methyl)morpholino)methanone formate?
Answer:
The synthesis of structurally related morpholino-containing compounds often involves multi-step reactions. Key steps include:
- Cyclocondensation : Refluxing intermediates (e.g., thiosemicarbazides, chloroacetic acid, and oxo-compounds) in DMF-acetic acid mixtures for 2–6 hours to form heterocyclic cores .
- Functionalization : Introducing dimethylaminomethyl groups via reductive amination or nucleophilic substitution under controlled pH and temperature .
- Formate salt formation : Acidic workup with formic acid to stabilize the final product.
Purification typically involves recrystallization from DMF-ethanol mixtures or column chromatography .
Advanced: How can researchers optimize reaction kinetics and resolve low yields in the final coupling step?
Answer:
Low yields in coupling steps (e.g., amide bond formation) may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions improve efficiency in morpholino functionalization .
- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity, while additives (e.g., sodium acetate) stabilize intermediates .
- Temperature control : Maintaining reflux temperatures (80–100°C) balances reaction rate and byproduct suppression .
Validate optimization via HPLC or LC-MS to track intermediate conversions .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
Essential characterization methods include:
- NMR spectroscopy : H/C NMR to verify morpholino ring protons (δ 3.5–4.0 ppm) and cyclopropyl isoxazole peaks (δ 1.0–1.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and isotopic patterns .
- X-ray crystallography : Resolve stereochemical ambiguities in the morpholino and dimethylaminomethyl groups .
Advanced: How should researchers address discrepancies between theoretical and experimental 1^11H NMR data?
Answer:
Discrepancies often stem from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation steps:
- Variable-temperature NMR : Identify conformational changes by acquiring spectra at 25°C and 60°C .
- Solvent standardization : Use deuterated DMSO or CDCl to minimize solvent-induced shifts .
- DFT calculations : Compare experimental data with computed chemical shifts using Gaussian or ORCA software .
Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Basic: What is the role of the morpholino moiety in modulating the compound’s physicochemical properties?
Answer:
The morpholino group contributes to:
- Solubility : Oxygen atoms in the morpholine ring enhance aqueous solubility via hydrogen bonding .
- Metabolic stability : The saturated ring reduces oxidative degradation compared to aromatic systems .
- Steric effects : The 3-((dimethylamino)methyl) substitution directs regioselectivity in electrophilic reactions .
Advanced: What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
Answer:
Adopt a split-plot design to evaluate stability variables:
- Factors : pH (2.0, 7.4, 9.0), temperature (37°C, 45°C), and biological matrices (plasma, PBS) .
- Response metrics : Monitor degradation via HPLC-UV at 24/48/72-hour intervals .
- Data analysis : Use ANOVA to identify significant degradation pathways (e.g., hydrolysis at C=O groups) .
Include control experiments with structurally analogous compounds to isolate degradation mechanisms .
Basic: How can researchers validate the purity of the compound for in vitro assays?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .
- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (deviation ≤0.4%) .
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (weight loss <1% at 100°C) .
Advanced: What strategies resolve contradictory bioactivity data across cell-based assays?
Answer:
Contradictions may arise from assay-specific variables. Address via:
- Dose-response normalization : Use IC/EC values standardized to internal controls (e.g., staurosporine) .
- Cell line validation : Compare results across ≥3 lines (e.g., HEK293, HeLa) to exclude lineage-specific artifacts .
- Off-target profiling : Screen against kinase panels or GPCRs to identify confounding interactions .
Statistical tools like Grubbs’ test can flag outliers in replicate experiments .
Basic: What are the key considerations for designing a stability-indicating method (SIM) for this compound?
Answer:
SIM development requires:
- Forced degradation studies : Expose the compound to heat (60°C), UV light, and oxidative conditions (HO) to generate degradants .
- Method specificity : Ensure baseline separation of degradants via UPLC with a C18 column and gradient elution (ACN/0.1% TFA) .
- Validation parameters : Assess linearity (R ≥0.998), precision (%RSD <2%), and LOD/LOQ .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to target proteins (e.g., kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with morpholino oxygen) using LigandScout .
Validate predictions with SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
